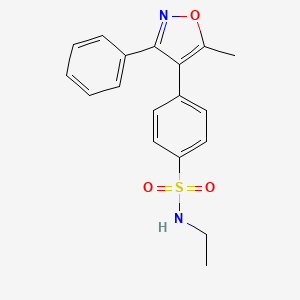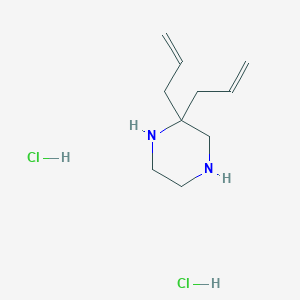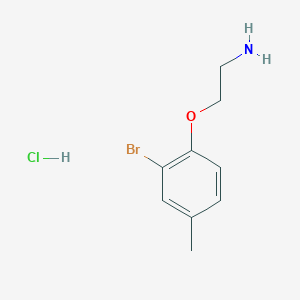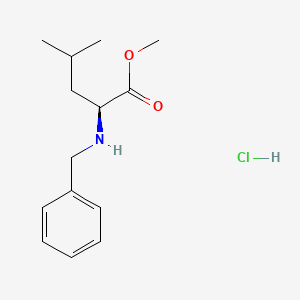
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane
説明
“(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H10F2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The average mass is 152.139 Da .科学的研究の応用
Organic Synthesis and Material Science
Innovations in Organic Synthesis : The compound's structural motif is found in a variety of synthetic targets and intermediates. Its applications in organic synthesis are crucial for developing new pharmaceuticals, agrochemicals, and materials. For instance, fluoroalkylation reactions in aqueous media have been extensively studied for their environmental friendliness and efficiency in introducing fluorinated groups into target molecules. This reflects a broader trend in green chemistry, emphasizing the need for sustainable synthesis methods (Hai‐Xia Song et al., 2018).
Polymer and Material Development : The research also touches on the synthesis of polymers and copolymers incorporating dioxolane units, demonstrating the utility of such structures in modifying polymer properties. For example, trioxane and dioxolane copolymers have been investigated for their unique behaviors in terms of density, volume, and melting points, suggesting potential applications in advanced material science (H. Cherdron, 1972).
Environmental Sciences
- Environmental Fate and Degradation : Studies have also delved into the environmental fate of chemicals containing dioxolane structures, particularly focusing on their degradation. For instance, microbial degradation of polyfluoroalkyl chemicals, which may include dioxolane-related structures, is a critical area of research for understanding how these substances break down in the environment. This knowledge is essential for assessing their persistence and potential impact on ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).
特性
IUPAC Name |
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2)9-3-4(10-6)5(7)8/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMCSESRXUFYGO-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

